Molecular Docking: Bisacumol Exhibits 30.3% Stronger HSP90AB1 Binding Than Campesterol in Gout Target Profiling
In a network pharmacology study employing SYBYL molecular docking (Total-Score scoring function; threshold >5 considered active), bisacumol achieved a Total-Score of 6.75 against the heat shock protein HSP90AB1—a key target in the endoplasmic reticulum protein processing pathway implicated in gout pathogenesis. This score was 30.3% higher than the turmeric co-constituent campesterol (5.18) and 26.2% higher than stigmasterol (5.35) [1]. Additionally, for the STUB1 target, bisacumol scored 6.93, exceeding stigmasterol's 5.64 by 22.9%, though it was comparable to campesterol's 6.83 (Δ = 1.5%) [1]. These data establish that bisacumol does not simply mirror the target engagement profile of other anti-gout turmeric sesquiterpenoids; it demonstrates a distinct preference pattern with HSP90AB1 as its most discriminative target relative to in-class comparators.
| Evidence Dimension | Molecular docking Total-Score against HSP90AB1 (gout-related target) |
|---|---|
| Target Compound Data | Bisacumol: Total-Score = 6.75 |
| Comparator Or Baseline | Campesterol: Total-Score = 5.18; Stigmasterol: Total-Score = 5.35 |
| Quantified Difference | Bisacumol vs. Campesterol: +30.3% (Δ = 1.57); Bisacumol vs. Stigmasterol: +26.2% (Δ = 1.40) |
| Conditions | SYBYL molecular docking; Total-Score scoring function; active threshold >5; target protein HSP90AB1; study context: gout treatment network pharmacology analysis. |
Why This Matters
When procuring a turmeric sesquiterpenoid for ER stress or HSP90-related target engagement studies, bisacumol's 30% higher docking score against HSP90AB1 compared to campesterol—and 26% higher compared to stigmasterol—indicates a meaningfully stronger predicted binding interaction, reducing the risk of selecting a suboptimal compound for this specific target.
- [1] LI, S., WANG, Y., LI, C., ZHANG, Y. & CHEN, L. Treatment of Gout with TCM Using Turmeric and Corn Silk: A Concise Review Article and Pharmacology Network Analysis. Evidence-Based Complementary and Alternative Medicine, 2022, 2022, 3143733. (Table 6: Docking scores for bisacumol, campesterol, and stigmasterol against HSPA1B, HSP90AB1, and STUB1.) View Source
